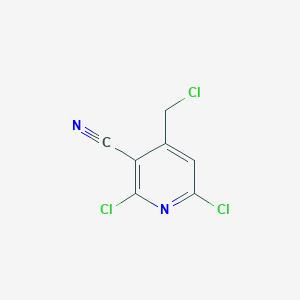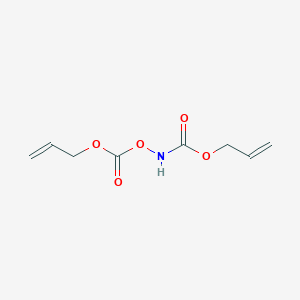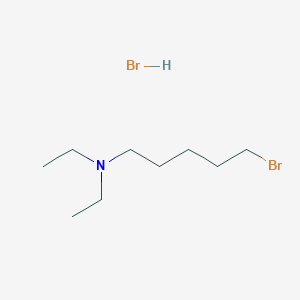![molecular formula C20H24FN3O2 B15072995 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole is a complex heterocyclic compound that features a unique combination of a piperidine ring, a fluorine atom, and an imidazoisoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazoisoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-phenylenediamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.
Attachment of the Boc-Protected Piperidine: The final step involves the coupling of the Boc-protected piperidine moiety to the imidazoisoindole core. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Boc-4-piperidyl)-5H-imidazo[5,1-a]isoindole: Lacks the fluorine atom, which may affect its biological activity.
6-Fluoro-5H-imidazo[5,1-a]isoindole: Lacks the Boc-protected piperidine moiety, which may influence its solubility and stability.
Uniqueness
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole is unique due to the presence of both the fluorine atom and the Boc-protected piperidine moiety. These structural features may enhance its biological activity, stability, and solubility compared to similar compounds.
Eigenschaften
Molekularformel |
C20H24FN3O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
tert-butyl 4-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)26-19(25)23-9-7-13(8-10-23)18-17-14(5-4-6-15(17)21)16-11-22-12-24(16)18/h4-6,11-13,18H,7-10H2,1-3H3 |
InChI-Schlüssel |
ZKMYXGYPKBFKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=CC=C3F)C4=CN=CN24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


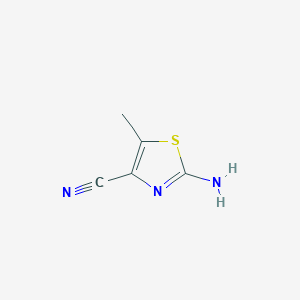
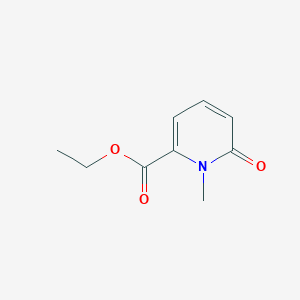
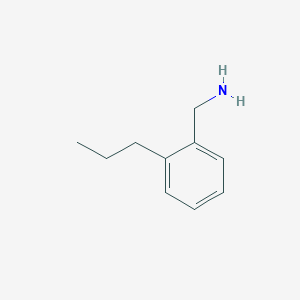


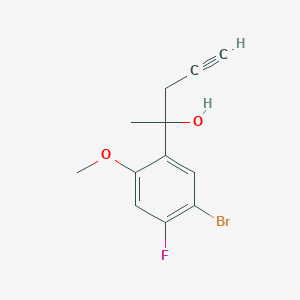
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
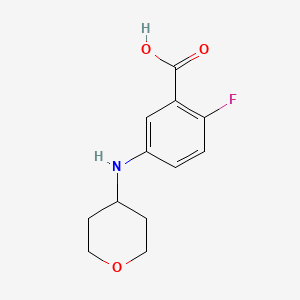

![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
